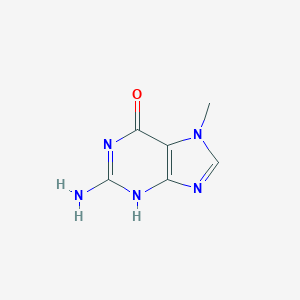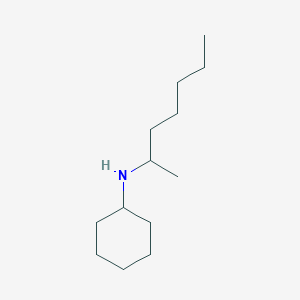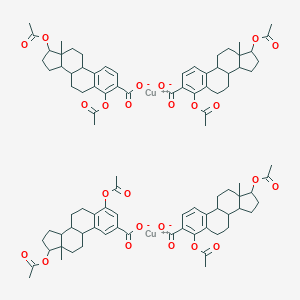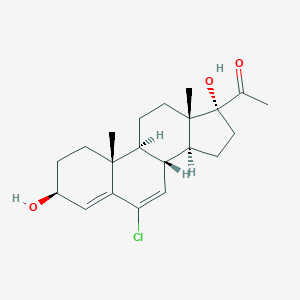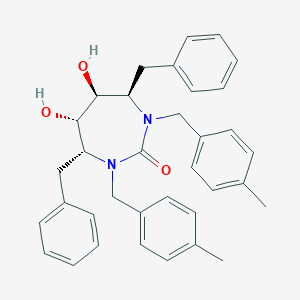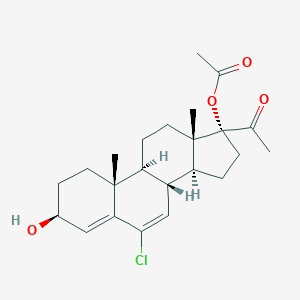![molecular formula C33H40O21 B141331 Hyperin 6''-[glucosyl-(1->3)-rhamnoside] CAS No. 134953-93-8](/img/structure/B141331.png)
Hyperin 6''-[glucosyl-(1->3)-rhamnoside]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyperin 6'-[glucosyl-(1->3)-rhamnoside], also known as isoquercitrin, is a flavonoid compound found in various plants, including fruits, vegetables, and herbs. This compound has been a topic of interest for scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Hyperin 6'-[glucosyl-(1->3)-rhamnoside] involves its ability to scavenge free radicals and inhibit oxidative stress. It also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer development. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and glucose uptake.
Efectos Bioquímicos Y Fisiológicos
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. It also improves glucose metabolism, insulin sensitivity, and lipid metabolism. Additionally, it has been shown to enhance cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] has advantages and limitations for lab experiments. Its advantages include its low toxicity, high solubility, and stability. Its limitations include its low bioavailability and poor absorption.
Direcciones Futuras
There are several future directions for the scientific research of Hyperin 6'-[glucosyl-(1->3)-rhamnoside]. These include:
1. Investigation of its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
2. Development of novel delivery systems to improve its bioavailability and absorption.
3. Exploration of its potential use in combination with other therapeutic agents to enhance their efficacy.
4. Investigation of its potential use in the prevention and treatment of age-related diseases.
5. Study of its effects on gut microbiota and its potential use in the treatment of gut-related diseases.
Conclusion:
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] is a flavonoid compound that has been studied for its potential therapeutic properties. Its ability to scavenge free radicals, inhibit oxidative stress, and modulate various signaling pathways makes it a promising candidate for the treatment of various diseases. However, its low bioavailability and poor absorption are limitations that need to be addressed. Further scientific research is needed to explore its potential applications and develop novel delivery systems to improve its efficacy.
Métodos De Síntesis
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and extraction from natural sources. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between quercetin and rhamnose. Chemical synthesis involves the use of chemical reagents to produce the compound. Extraction from natural sources involves the isolation of the compound from plants that contain it.
Aplicaciones Científicas De Investigación
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of diabetes, cardiovascular disease, and liver damage.
Propiedades
Número CAS |
134953-93-8 |
|---|---|
Nombre del producto |
Hyperin 6''-[glucosyl-(1->3)-rhamnoside] |
Fórmula molecular |
C33H40O21 |
Peso molecular |
772.7 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)29(53-32-25(45)23(43)20(40)16(7-34)51-32)27(47)31(49-9)48-8-17-21(41)24(44)26(46)33(52-17)54-30-22(42)18-14(38)5-11(35)6-15(18)50-28(30)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,29,31-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23-,24-,25+,26+,27+,29+,31+,32-,33-/m0/s1 |
Clave InChI |
XEFNBVWDOQCMSG-GJHFDJSNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Otros números CAS |
134953-93-8 |
Sinónimos |
quercetin 3-glucosyl(1-3)rhamnosyl(1-6)galactoside quercetin-3-Glu-Rha-Gal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



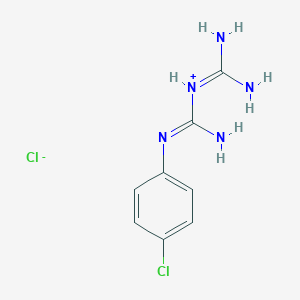
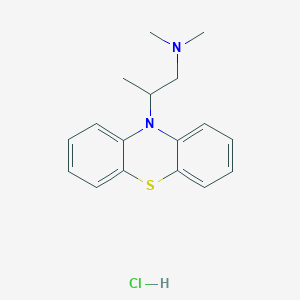
![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
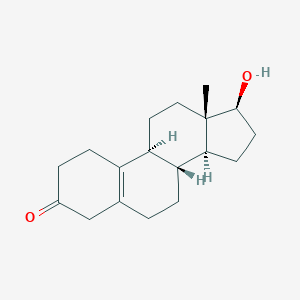
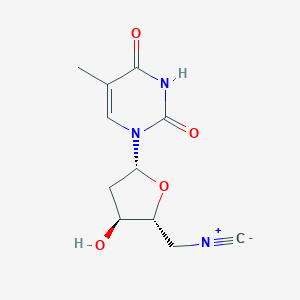
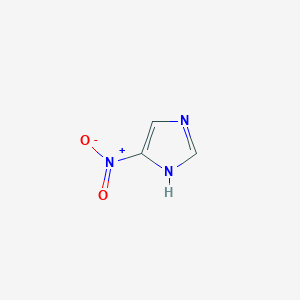
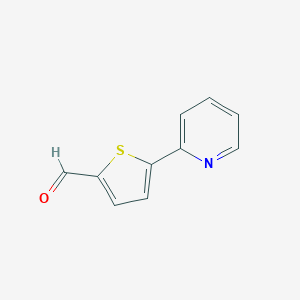
![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)
